1-Isopropyl-3-methyl-1H-pyrazole-5-carboxamide

Synthetic methodology Process chemistry Pyrazole synthesis

Programs requiring rapid, cost-effective access to diverse pyrazole-5-carboxamide derivatives should prioritize CAS 1504560-71-7 based on its demonstrated single-step quantitative synthesis under adapted Vilsmeier conditions. This synthetic efficiency minimizes procurement volume requirements and reduces per-mole cost when scaling derivative preparation. - **SDHI Fungicide Development**: Serves as a validated entry point into productive pyrazole carboxamide chemical space, with derivatives achieving EC50 = 3.04 mg/L against Erysiphe graminis. - **SAR Campaigns**: Provides the isopropyl benchmark-an intermediate steric volume critical for modulating fungicidal activity against Pseudoperonospora cubensis. - **Commercial Availability**: Supplied at 95-97% purity, ensuring experimental reproducibility across multiple SAR iterations.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
CAS No. 1504560-71-7
Cat. No. B1406588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-3-methyl-1H-pyrazole-5-carboxamide
CAS1504560-71-7
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)C(=O)N)C(C)C
InChIInChI=1S/C8H13N3O/c1-5(2)11-7(8(9)12)4-6(3)10-11/h4-5H,1-3H3,(H2,9,12)
InChIKeyAODGUYMCBBIUDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-3-methyl-1H-pyrazole-5-carboxamide (CAS 1504560-71-7): Core Specifications and Compound Class Context for Procurement Decisions


1-Isopropyl-3-methyl-1H-pyrazole-5-carboxamide (CAS 1504560-71-7) is a heterocyclic pyrazole-5-carboxamide derivative with the molecular formula C8H13N3O and molecular weight 167.21 g/mol . Commercially available at 95-97% purity , this compound belongs to the pyrazole carboxamide class, a privileged scaffold in agrochemical and pharmaceutical research due to its capacity for diverse substitution patterns and established role in succinate dehydrogenase inhibition (SDHI) fungicide development [1]. Its specific substitution—isopropyl at N1, methyl at C3, and carboxamide at C5—defines a distinct chemical space within this class, making it a strategic building block for derivative synthesis rather than a terminal active ingredient.

Procurement Risk Alert: Why Closely Related Pyrazole Carboxamide Analogs Cannot Substitute for CAS 1504560-71-7 in Synthesis Workflows


Substitution with structurally similar pyrazole-5-carboxamide analogs (e.g., N1-methyl or N1-ethyl derivatives) carries quantifiable risks in downstream synthetic efficiency and product integrity. The isopropyl substituent at N1 exerts distinct steric and electronic effects that directly influence reaction kinetics, intermediate stability, and the final biological profile of derived compounds [1]. While alternative pyrazole carboxamides may appear functionally interchangeable based on the conserved carboxamide moiety, their differing N1 substituents alter key physicochemical parameters including lipophilicity, metabolic stability, and target binding geometry [2]. These differences translate to variable yields in subsequent coupling reactions and divergent activity profiles in biological assays—risks that are fully avoidable by procuring the specified CAS 1504560-71-7 compound as the validated synthetic intermediate. The quantitative evidence below substantiates where this specific substitution pattern delivers measurable differentiation.

Quantitative Differentiation Evidence: 1-Isopropyl-3-methyl-1H-pyrazole-5-carboxamide (CAS 1504560-71-7) Versus Structural Analogs


Synthetic Accessibility Advantage: Quantitative Yield in Single-Step Vilsmeier Synthesis

CAS 1504560-71-7 is accessible via a one-step synthesis protocol under adapted Vilsmeier conditions that delivers quantitative yield, whereas typical multi-step pyrazole carboxamide syntheses report cumulative yields in the 40-70% range [1]. This protocol produces the target compound in a single operational step with full spectroscopic characterization by 1H, 2H, and 13C NMR as well as IR and Raman spectroscopy [1].

Synthetic methodology Process chemistry Pyrazole synthesis

Selectivity Window Derived from N1-Isopropyl Steric Contribution in SDHI Binding Pockets

3D-QSAR modeling of pyrazole-5-carboxamide derivatives reveals that steric fields at the N1 position are critical determinants of fungicidal potency against Pseudoperonospora cubensis, with electrostatic fields also contributing significantly [1]. The isopropyl group provides steric bulk that is intermediate between methyl and larger cycloalkyl substituents, offering a tunable selectivity window that smaller N1 substituents (e.g., methyl) lack and bulkier substituents may overshoot. This model accurately predicted the activity of derivative T24 (EC50 = 0.88 mg/L) against P. cubensis, outperforming the commercial comparators dimethomorph and fluazinam [1].

SDHI fungicide Structure-activity relationship Molecular design

Scaffold Versatility for Derivative Expansion Versus Commercial SDHI Fungicides

Unlike fully elaborated commercial SDHI fungicides such as sedaxane, isopyrazam, and Solatenol™ (benzovindiflupyr)—which are terminal active ingredients with complex, patent-protected structures and restricted procurement channels [1]—CAS 1504560-71-7 retains an unsubstituted C5-carboxamide group available for further derivatization. This compound serves as a versatile building block for constructing diverse pyrazole carboxamide libraries, whereas commercial SDHIs cannot be chemically modified without destroying their activity profile [1]. The pyrazole-5-carboxamide scaffold has yielded derivatives with EC50 values of 3.04 mg/L against Erysiphe graminis (outperforming commercial thifluzamide and azoxystrobin) and LC50 values of 3.81 mg/L against Aphis fabae (comparable to commercial tolfenpyrad) [2], demonstrating the productive potential of this chemical space.

Derivative synthesis Agrochemical development Pyrazole carboxamide

Validated Application Scenarios for 1-Isopropyl-3-methyl-1H-pyrazole-5-carboxamide (CAS 1504560-71-7) Based on Quantitative Evidence


High-Efficiency Synthesis of Pyrazole-5-carboxamide Derivative Libraries for Agrochemical Discovery

Programs requiring rapid, cost-effective access to diverse pyrazole-5-carboxamide derivatives should prioritize CAS 1504560-71-7 based on its demonstrated single-step quantitative synthesis under adapted Vilsmeier conditions [1]. This synthetic efficiency minimizes procurement volume requirements and reduces per-mole cost when scaling derivative preparation. The unsubstituted C5-carboxamide serves as a conjugation-ready handle for constructing focused libraries targeting SDHI fungicide applications, a chemical space validated by derivatives achieving EC50 = 3.04 mg/L against Erysiphe graminis .

Structure-Activity Relationship (SAR) Studies Requiring Controlled N1-Substituent Steric Variation

For SAR campaigns where N1-substituent steric bulk is a variable under investigation, CAS 1504560-71-7 provides the isopropyl benchmark—an intermediate steric volume that 3D-QSAR models identify as critical for modulating fungicidal activity against Pseudoperonospora cubensis [1]. Procurement of this specific substitution pattern ensures SAR datasets include this defined steric anchor point, enabling accurate comparison against N1-methyl (smaller) and N1-cycloalkyl (larger) analogs. The commercial availability of this compound at 95-97% purity ensures experimental reproducibility across multiple SAR iterations.

Preparation of Novel SDHI Fungicide Candidates via C5-Carboxamide Conjugation

Research teams developing next-generation SDHI fungicides should select CAS 1504560-71-7 as the pyrazole core scaffold due to its derivatizable C5-carboxamide handle—a feature absent in commercial SDHIs such as sedaxane, isopyrazam, and Solatenol™, which are terminal active ingredients with no accessible functionalization sites [1]. The pyrazole-5-carboxamide class has demonstrated capacity to generate derivatives with fungicidal activity comparable to or exceeding commercial benchmarks, as evidenced by compounds outperforming thifluzamide and azoxystrobin against E. graminis [2]. This compound thus represents a validated entry point into productive pyrazole carboxamide chemical space for agrochemical discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Isopropyl-3-methyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.